ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate
Overview
Description
ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of both nitro and ethoxycarbonyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antileishmanial activities.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to its interaction with cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The nitro group in its structure is also known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine: Known for its anti-inflammatory activity.
5-nitroimidazole derivatives: These compounds have shown significant antileishmanial activity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-4-3-5-8-11-6-9(12(7)8)13(15)16/h3-6H,2H2,1H3 |
InChI Key |
UUJNTTLPYPJRTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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